molecular formula C9H7BrO4 B13935377 5-Bromo-4-methylphthalic acid

5-Bromo-4-methylphthalic acid

Cat. No.: B13935377
M. Wt: 259.05 g/mol
InChI Key: XCLKIGDTWUDUQM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid typically involves the bromination of 5-methyl-1,2-benzenedicarboxylic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Mechanism of Action

Properties

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

4-bromo-5-methylphthalic acid

InChI

InChI=1S/C9H7BrO4/c1-4-2-5(8(11)12)6(9(13)14)3-7(4)10/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

XCLKIGDTWUDUQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)O)C(=O)O

Origin of Product

United States

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